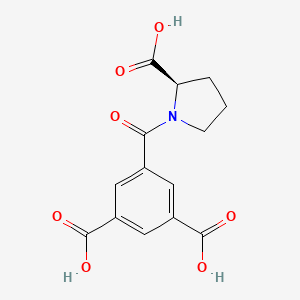
5-(Hydroxymethyl)-2,3-diphenyl-1,2-oxazolidine-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Hydroxymethyl)-2,3-diphenylisoxazolidine-4-carboxylic acid: is a complex organic compound that belongs to the class of isoxazolidines Isoxazolidines are five-membered heterocyclic compounds containing nitrogen and oxygen atoms This particular compound is characterized by the presence of a hydroxymethyl group, two phenyl groups, and a carboxylic acid group attached to the isoxazolidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hydroxymethyl)-2,3-diphenylisoxazolidine-4-carboxylic acid typically involves the following steps:
Formation of Isoxazolidine Ring: The initial step involves the cycloaddition reaction between a nitrone and an alkene to form the isoxazolidine ring
Introduction of Hydroxymethyl Group: The hydroxymethyl group can be introduced through a hydroxymethylation reaction, where formaldehyde is used as the hydroxymethylating agent.
Functionalization with Phenyl Groups: The phenyl groups can be introduced through various substitution reactions, often involving phenyl halides and suitable catalysts.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Catalysts and reaction conditions are carefully selected to ensure efficient and scalable production.
化学反应分析
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid group.
Reduction: The nitro group in the isoxazolidine ring can be reduced to an amine group.
Substitution: The phenyl groups can undergo various substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Halogenating agents like bromine (Br2) or nitrating agents like nitric acid (HNO3) are commonly used.
Major Products
Oxidation: Formation of 5-(Carboxymethyl)-2,3-diphenylisoxazolidine-4-carboxylic acid.
Reduction: Formation of 5-(Hydroxymethyl)-2,3-diphenylisoxazolidine-4-amine.
Substitution: Formation of various substituted phenyl derivatives.
科学研究应用
Chemistry
In chemistry, 5-(Hydroxymethyl)-2,3-diphenylisoxazolidine-4-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest that it may interact with biological targets, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its ability to undergo various chemical transformations makes it a promising scaffold for the design of new drugs.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in polymers and coatings.
作用机制
The mechanism of action of 5-(Hydroxymethyl)-2,3-diphenylisoxazolidine-4-carboxylic acid involves its interaction with specific molecular targets. The hydroxymethyl and carboxylic acid groups can form hydrogen bonds with biological macromolecules, while the phenyl groups can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
5-(Hydroxymethyl)furfural: A compound with a similar hydroxymethyl group but a different ring structure.
2,3-Diphenylisoxazolidine: Lacks the hydroxymethyl and carboxylic acid groups.
5-(Chloromethyl)furfural: Similar structure but with a chloromethyl group instead of a hydroxymethyl group.
Uniqueness
5-(Hydroxymethyl)-2,3-diphenylisoxazolidine-4-carboxylic acid is unique due to the combination of its functional groups. The presence of both hydroxymethyl and carboxylic acid groups, along with the phenyl groups, provides a unique set of chemical properties that are not found in other similar compounds. This makes it a valuable compound for various scientific and industrial applications.
属性
CAS 编号 |
773820-14-7 |
|---|---|
分子式 |
C17H17NO4 |
分子量 |
299.32 g/mol |
IUPAC 名称 |
5-(hydroxymethyl)-2,3-diphenyl-1,2-oxazolidine-4-carboxylic acid |
InChI |
InChI=1S/C17H17NO4/c19-11-14-15(17(20)21)16(12-7-3-1-4-8-12)18(22-14)13-9-5-2-6-10-13/h1-10,14-16,19H,11H2,(H,20,21) |
InChI 键 |
LUHBJVYNVFERJT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2C(C(ON2C3=CC=CC=C3)CO)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![dicyclohexyl-[2-[4-(2-methoxyphenyl)phenyl]phenyl]phosphane](/img/structure/B12885553.png)



![Ethanol, 2-[methyl(5-phenyl-1H-1,2,4-triazol-3-yl)amino]-](/img/structure/B12885568.png)

![Thieno[3,2-c]isoxazole-3-carbaldehyde](/img/structure/B12885573.png)



![(2R)-2-[[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carbonyl]amino]propanoic acid](/img/structure/B12885597.png)
